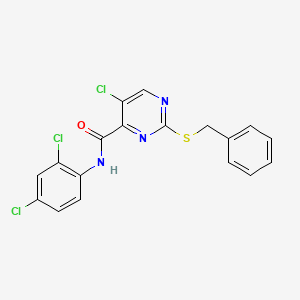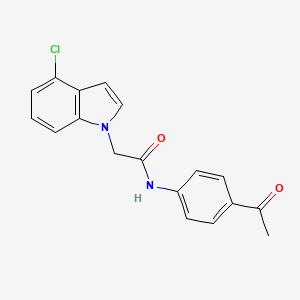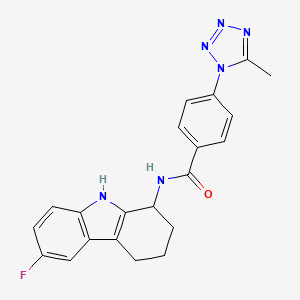
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate” is a mouthful, but let’s break it down This compound belongs to the class of chromones, which are bicyclic organic molecules containing a chromenone ring system
Chemical Structure: The compound consists of two main parts
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the condensation of a substituted chromenone with an amino acid-derived ester. The specific steps may vary, but the general process includes:
Chromenone Synthesis: Prepare the chromenone ring by reacting a phenolic compound (such as resorcinol) with an α,β-unsaturated ketone (e.g., acetylacetone) under acidic conditions. Chlorination and methylation yield the desired substituents.
Esterification: Combine the chromenone with an amino acid-derived ester (e.g., phenylalanine methyl ester) using esterification methods (e.g., DCC coupling).
Purification: Purify the product through recrystallization or column chromatography.
Industrial Production: The industrial-scale synthesis typically involves optimized versions of the above steps. Companies may use specialized catalysts and scalable processes to achieve high yields.
Chemical Reactions Analysis
Reactivity:
Oxidation: The chromenone moiety can undergo oxidation reactions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction of the carbonyl group in the chromenone ring can yield the corresponding alcohol.
Substitution: The chloro substituents are susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
- Oxidation: Hydroxylated chromenone derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted products.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with enzymes and receptors.
Medicine: Investigating potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific protein targets or modulation of cellular pathways. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While there are related chromones and amino acid derivatives, this compound’s unique combination of substituents and ester functionality sets it apart. Similar compounds include other chromones, coumarins, and amino acid esters.
Properties
Molecular Formula |
C21H17Cl2NO6 |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
(3,6-dichloro-4-methyl-2-oxochromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C21H17Cl2NO6/c1-11-14-8-15(22)17(9-16(14)29-20(26)18(11)23)30-19(25)12(2)24-21(27)28-10-13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,24,27)/t12-/m0/s1 |
InChI Key |
PNQDEKOOIKKQTP-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3)Cl |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C)NC(=O)OCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B11148758.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11148763.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(3-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148767.png)
![2-(4-chloro-1H-indol-1-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B11148768.png)
![2-{(E)-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11148774.png)


![1-isopropyl-6-methyl-N-(2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11148799.png)
![5-ethoxy-2-[4-(2-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148809.png)
![4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-L-isoleucinate](/img/structure/B11148817.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148821.png)

![2-(3-acetyl-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11148828.png)
![2-(2,3-Dihydro-1-benzofuran-6-yl)-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B11148830.png)
